

Application Notes and Protocols: I-CBP112 in Triple-Negative Breast Cancer (TNBC) Research

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Compound of Interest

Compound Name: I-CBP112

Cat. No.: B608045

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Introduction

Triple-Negative Breast Cancer (TNBC) remains a significant clinical challenge due to the lack of targeted therapies. The CBP/p300 bromodomain inhibitor, **I-CBP112**, has emerged as a promising investigational agent in TNBC research. These application notes provide a comprehensive overview of **I-CBP112**'s mechanism of action and detailed protocols for its application in preclinical TNBC studies. **I-CBP112** has been shown to sensitize TNBC cells to conventional chemotherapy by downregulating the expression of key ATP-binding cassette (ABC) transporters, which are major contributors to multidrug resistance.^{[1][2][3]} This is achieved through the modulation of the epigenetic landscape at the promoters of these transporter genes.

Mechanism of Action

I-CBP112 is a potent and selective inhibitor of the bromodomains of the highly homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.^[1] In TNBC cells, **I-CBP112** treatment leads to a significant reduction in the transcription and protein levels of several ABC transporters, including ABCC1, ABCC3, ABCC4, ABCC5, and ABCC10.^[3] This effect is associated with a decrease in the trimethylation of histone H3 at lysine 4 (H3K4me3), a mark of active transcription, at the promoters of genes like ABCC1 and ABCC10.^{[1][3]} Concurrently, **I-CBP112** treatment enhances overall nucleosome acetylation.^{[1][3]} A key aspect of its mechanism is the recruitment of Lysine-Specific Demethylase 1 (LSD1) to the promoters

of these ABC transporter genes, which contributes to their transcriptional repression.[\[1\]](#)[\[2\]](#)[\[3\]](#)
The inhibition of these efflux pumps leads to increased intracellular accumulation of chemotherapeutic agents, thereby enhancing their cytotoxic effects.[\[1\]](#)[\[2\]](#)

Data Presentation

Table 1: Effect of I-CBP112 on the IC50 of Chemotherapeutic Drugs in MDA-MB-231 Cells

The following table summarizes the half-maximal inhibitory concentrations (IC50) for various chemotherapeutic agents in the MDA-MB-231 TNBC cell line, with and without pre-treatment with 10 µM I-CBP112 for 72 hours.[\[1\]](#)

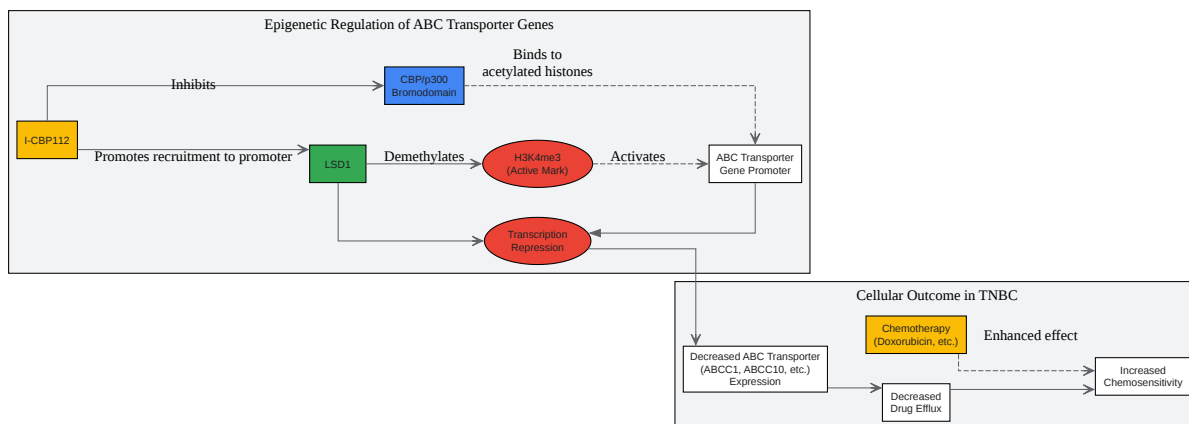
| Chemotherapeutic Agent | IC50 (Control) | IC50 (+ 10 µM I-CBP112) | Fold Sensitization |
|------------------------|----------------|-------------------------|--------------------|
| Doxorubicin | 120 nM | 40 nM | 3.0 |
| Epirubicin | 80 nM | 25 nM | 3.2 |
| Daunorubicin | 90 nM | 30 nM | 3.0 |
| Paclitaxel | 15 nM | 5 nM | 3.0 |
| Docetaxel | 10 nM | 3 nM | 3.3 |
| Vincristine | 20 nM | 7 nM | 2.9 |
| Methotrexate | 5 µM | 1.5 µM | 3.3 |

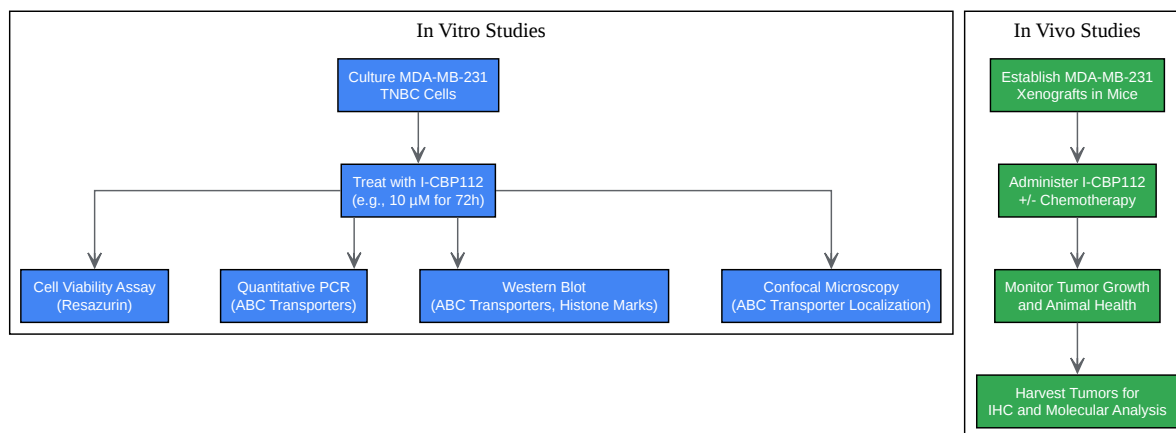
Table 2: Effect of I-CBP112 on ABC Transporter Expression in MDA-MB-231 Cells

This table presents the quantitative changes in mRNA and protein levels of key ABC transporters in MDA-MB-231 cells following a 72-hour treatment with 10 µM I-CBP112.[\[3\]](#)

| ABC Transporter | mRNA Level Change (Fold) | Protein Level Change (Fold) |
|-----------------|--------------------------|-----------------------------|
| ABCC1 | ~0.4 | ~0.5 |
| ABCC3 | ~0.5 | ~0.6 |
| ABCC4 | ~0.6 | ~0.7 |
| ABCC5 | ~0.5 | ~0.6 |
| ABCC10 | ~0.3 | ~0.4 |

Mandatory Visualizations





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